Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone
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Overview
Description
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a complex organic compound featuring a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Mechanism of Action
Target of Action
The primary target of Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
This compound interacts with its target, the PRS, leading to inhibition of the enzyme . This interaction results in changes in the normal functioning of the PRS, affecting the synthesis of proteins in the organism .
Biochemical Pathways
The inhibition of PRS by this compound affects the protein synthesis pathway . This disruption in the pathway leads to downstream effects that include a decrease in the production of essential proteins for the survival of the organism .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis . This leads to a decrease in the production of essential proteins, affecting the survival of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then further reacted with pyrrolidine and a suitable carbonyl source to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)carboxylic acid.
Reduction: Formation of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolidin-2-one: Contains a lactam ring, differing in structure and reactivity.
Pyrrolidin-2,5-dione: Features a dione structure, offering different biological activities.
Uniqueness
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is unique due to its dual pyrrolidine-pyridine structure, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDJPQFHOUJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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